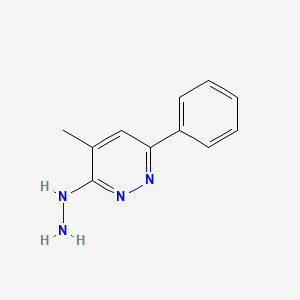

3-Hydrazinyl-4-methyl-6-phenylpyridazine

Vue d'ensemble

Description

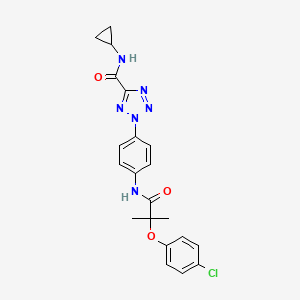

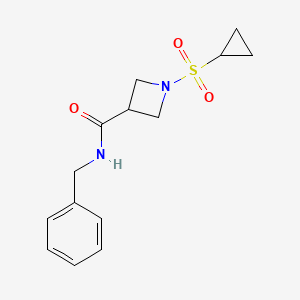

3-Hydrazinyl-4-methyl-6-phenylpyridazine is a chemical compound with the molecular formula C10H10N4 . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of pyridazine derivatives, which include 3-Hydrazinyl-4-methyl-6-phenylpyridazine, involves several strategies. These methods often involve chalcones, hydrazines, diazo compounds, and hydrazones under different reaction conditions . For instance, a mixture of a compound and hydrazine hydrate in dioxane was heated under reflux for 6 hours to give a hydrazinylpyridazine .Molecular Structure Analysis

The molecular structure of 3-Hydrazinyl-4-methyl-6-phenylpyridazine consists of a five-member ring with two nitrogen atoms at different positions .Chemical Reactions Analysis

In one example of a chemical reaction involving a similar compound, 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine reacted with acetic anhydride, p-chlorobenzaldehyde, and carbon disulphide to give the corresponding pyridazinotriazine derivatives .Physical And Chemical Properties Analysis

The average mass of 3-Hydrazinyl-4-methyl-6-phenylpyridazine is 186.213 Da, and its monoisotopic mass is 186.090546 Da .Orientations Futures

The future directions for research on 3-Hydrazinyl-4-methyl-6-phenylpyridazine and similar compounds could involve the development of new synthesis strategies, further exploration of their biological activities, and investigation of their potential applications in pharmaceutical and agricultural sectors .

Propriétés

IUPAC Name |

(4-methyl-6-phenylpyridazin-3-yl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4/c1-8-7-10(14-15-11(8)13-12)9-5-3-2-4-6-9/h2-7H,12H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWOUMAVPBJMBJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1NN)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydrazinyl-4-methyl-6-phenylpyridazine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

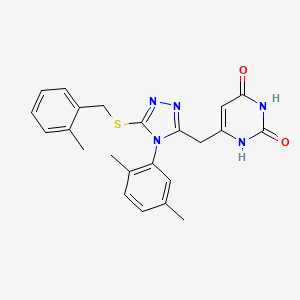

![N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2700879.png)

![2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2700891.png)

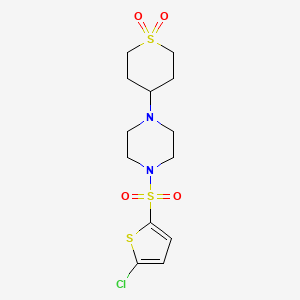

![2-Amino-2-[3-(2-chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2700896.png)

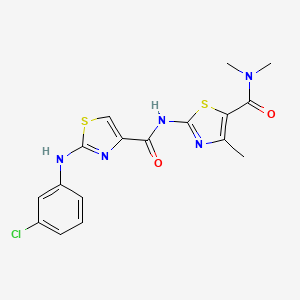

![N-cyclohexyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2700898.png)